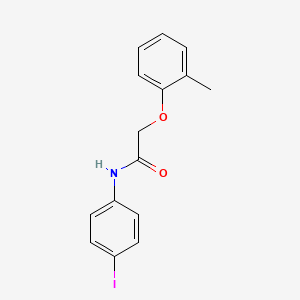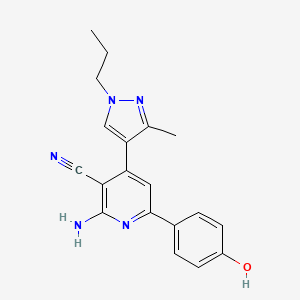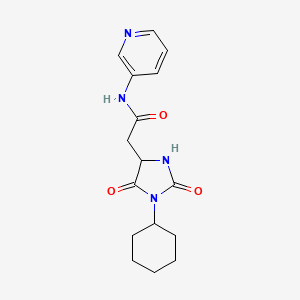![molecular formula C17H28N4O B6128541 N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6128541.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that plays a crucial role in synaptic plasticity and neuronal development.
作用機序
CPP acts as a competitive antagonist of the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This mechanism of action results in the inhibition of glutamate signaling, which is responsible for the excitatory synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects, including the reduction of neuronal excitability, the prevention of excitotoxicity, and the modulation of synaptic plasticity. These effects make CPP a promising candidate for the treatment of neurological disorders that are associated with abnormal glutamate signaling.
実験室実験の利点と制限
CPP has several advantages for lab experiments, including its high potency, selectivity, and specificity for the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor. However, CPP's complex synthesis process and limited solubility in aqueous solutions can make it challenging to work with in the lab.
将来の方向性
CPP's potential therapeutic applications have led to several future directions for research. These include the development of more efficient synthesis methods, the investigation of CPP's effects on other glutamate receptors, and the exploration of CPP's potential as a treatment for other neurological disorders, such as depression and anxiety.
Conclusion:
In conclusion, CPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in neurological disorders. CPP's ability to selectively block the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor makes it a promising candidate for the treatment of these disorders. While CPP's complex synthesis process and limited solubility in aqueous solutions can make it challenging to work with in the lab, its high potency, selectivity, and specificity for the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor make it a valuable tool for investigating glutamate signaling in the central nervous system.
合成法
CPP is synthesized using a multistep process that involves the reaction of piperidine, cyclohexylmethyl chloride, and 5-methyl-1H-pyrazole-3-carboxylic acid. The resulting compound is then purified using column chromatography to obtain CPP in its pure form. The synthesis of CPP is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. CPP's ability to selectively block the N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1H-pyrazole-3-carboxamide receptor makes it a promising candidate for the treatment of these disorders, which are characterized by abnormal glutamate signaling.
特性
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-13-10-16(20-19-13)17(22)18-15-8-5-9-21(12-15)11-14-6-3-2-4-7-14/h10,14-15H,2-9,11-12H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRQLYWLMBUJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2CCCN(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]benzamide](/img/structure/B6128458.png)
![1-phenyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6128470.png)
![2-[(4-methoxyphenyl)thio]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6128489.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-benzothiophene-3-carboxamide](/img/structure/B6128497.png)
![2-[(2-fluorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6128498.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6128508.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6128521.png)
![2-(2-phenylethyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B6128526.png)


![7-allyl-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6128540.png)
![N-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B6128548.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6128562.png)